3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Medicinal chemistry Synthetic methodology Kinase inhibitor SAR

3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-80-3) is a heterocyclic small molecule with the molecular formula C₁₃H₉BrN₄O and a molecular weight of 317.14 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine benzamide class—a privileged scaffold in medicinal chemistry recognized for its broad protein kinase inhibitory activity, including validated targets such as discoidin domain receptor 1 (DDR1) and cyclin-dependent kinase 2 (CDK2).

Molecular Formula C13H9BrN4O
Molecular Weight 317.146
CAS No. 2034234-80-3
Cat. No. B2782579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
CAS2034234-80-3
Molecular FormulaC13H9BrN4O
Molecular Weight317.146
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19)
InChIKeyPYVBXJNLNMZOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-80-3): Chemical Identity and Scaffold Context for Procurement


3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CAS 2034234-80-3) is a heterocyclic small molecule with the molecular formula C₁₃H₉BrN₄O and a molecular weight of 317.14 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine benzamide class—a privileged scaffold in medicinal chemistry recognized for its broad protein kinase inhibitory activity, including validated targets such as discoidin domain receptor 1 (DDR1) and cyclin-dependent kinase 2 (CDK2) [1]. The compound features a 3-bromobenzamide moiety linked via an amide bond to the 6-position of the pyrazolo[1,5-a]pyrimidine core, placing a synthetically versatile aryl bromide at the meta position of the benzamide ring [2].

Why 3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Cannot Be Interchanged with Other Halogen or Alkyl Benzamide Analogs


The 3-bromo substitution pattern on the benzamide ring produces a unique combination of electronic (Hammett σ_m = +0.39 for Br), steric, and synthetic properties that are not replicated by any other common substituent in this series. Attempts to replace it with the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide would forfeit the heavy atom for X-ray phasing and eliminate the aryl bromide cross-coupling handle critical for structure-activity relationship (SAR) diversification. Substitution with a 4-fluoro analog (CAS 2034480-59-4; MW 256.24; C₁₃H₉FN₄O) introduces different electronic effects (σ_p = +0.06 for F) and cannot participate in the same suite of palladium-catalyzed coupling reactions. The 2-methyl analog (CAS 2034620-43-2) lacks halogen bonding potential entirely [1]. These differences in physicochemical, electronic, and reactivity profiles mean that SAR trends established for one analog do not quantitatively transfer to another, making informed selection essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Versus Closest Analogs


Aryl Bromide Cross-Coupling Handle: Synthetic Diversification Potential Versus Non-Halogenated and Fluoro Analogs

The 3-bromo substituent on the benzamide ring of the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification for SAR exploration. This capability is absent in the non-halogenated parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. The 4-fluoro analog (CAS 2034480-59-4) does not readily participate in the same cross-coupling manifold under standard conditions due to the higher C-F bond strength (bond dissociation energy ~126 kcal/mol for Ar-F vs. ~81 kcal/mol for Ar-Br) [1]. Microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated as an efficient route to 3,5-diarylated products, directly establishing the synthetic tractability of the 3-bromo substitution pattern in this scaffold class [2].

Medicinal chemistry Synthetic methodology Kinase inhibitor SAR

Physicochemical Property Differentiation: XLogP3, Topological Polar Surface Area, and Molecular Weight Compared with Closest Analogs

Computed physicochemical properties differentiate the target compound from its closest commercially available analogs. The 3-bromo compound has an XLogP3 of 1.9 and a topological polar surface area (TPSA) of 59.3 Ų, with a molecular weight of 317.14 g/mol [1]. In comparison, the 4-fluoro analog (CAS 2034480-59-4) has a molecular weight of 256.24 g/mol (Δ = -60.9 g/mol, -19.2%) . The unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (C₁₃H₁₀N₄O) has a molecular weight of approximately 238.24 g/mol (Δ = -78.9 g/mol, -24.9%) . The higher molecular weight and bromine-associated lipophilicity of the target compound may influence membrane permeability, protein binding, and pharmacokinetic profiles in ways that differ from lighter analogs. These property differences are relevant when selecting building blocks for lead optimization campaigns where lipophilic ligand efficiency (LLE) or property-based design criteria are applied.

Physicochemical properties Drug-likeness Property-based design

Kinase Inhibition Scaffold Validation: Pyrazolo[1,5-a]pyrimidine Benzamide Class Demonstrates Nanomolar DDR1 and CDK2 Inhibitory Activity

The pyrazolo[1,5-a]pyrimidin-6-yl benzamide scaffold represented by the target compound has been validated as a potent kinase inhibitor framework. The most closely related published series, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, yielded compounds 7rh and 7rj with DDR1 IC₅₀ values of 6.8 nM and 7.0 nM respectively, and Kd of 0.6 nM for 7rh against DDR1, with excellent selectivity over 455 other kinases tested (S(35) = 0.035, S(10) = 0.008) [1]. Additionally, compounds in this class achieved oral bioavailabilities of 67.4% (7rh) and 56.2% (7rj) [1]. While the target compound itself (lacking the ethynyl linker) has a simpler architecture, the core scaffold is embedded in these validated inhibitors. Separately, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated CDK2 inhibitory activity with IC₅₀ values as low as 3 nM (compound 4k/BS-194) [2]. Comprehensive reviews confirm that the pyrazolo[1,5-a]pyrimidine class exhibits potent activity against CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and Pim-1 kinases [3].

Kinase inhibition DDR1 CDK2 Anticancer drug discovery

Halogen Bonding Potential of 3-Bromo Substituent: Implications for Target Engagement Versus Non-Halogenated Analogs

The 3-bromo substituent on the target compound can participate in halogen bonding (XB) interactions with electron-donating groups in protein binding sites (e.g., backbone carbonyl oxygen atoms). This interaction is geometrically defined (C–Br···O angle ~165–180°, distance ~2.8–3.2 Å) and contributes approximately 1–3 kcal/mol of binding energy [1]. The non-halogenated parent compound, the 4-fluoro analog (fluorine being a poor halogen bond donor due to high electronegativity and low polarizability), and the 2-methyl analog (no halogen present) cannot engage in this type of interaction. Halogen bonding has been explicitly exploited in kinase inhibitor design: 3-halogenated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors, with the halogen contributing to binding affinity through both hydrophobic and polar interactions . The presence of bromine at the meta position may therefore confer binding mode differences relative to non-halogenated or fluoro-substituted analogs.

Halogen bonding Structure-based drug design Molecular recognition

Heavy Atom Utility for Experimental Structure Determination: Bromine as an Anomalous Scatterer in X-ray Crystallography

The bromine atom at the 3-position of the benzamide ring serves as an anomalous scatterer for X-ray crystallography. Bromine has a significant anomalous scattering signal (f'' at Cu Kα wavelength = 1.52 electrons) that facilitates experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods [1]. This capability is absent in the unsubstituted parent, the 2-methyl analog, and is substantially weaker in the 4-fluoro analog (fluorine f'' ~0.07 e⁻, negligible for phasing). The utility of bromine as an anomalous scatterer in pyrazolo[1,5-a]pyrimidine systems has been demonstrated in practice: the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative bound to the kinase domain of human LCK (PDB 3AD6, auto-phosphorylated on TYR394) used a brominated analog for structure determination [2]. The target compound's bromine position provides a direct route to co-crystal structure determination when investigating binding modes with kinase targets.

X-ray crystallography Structural biology Anomalous scattering Fragment-based drug discovery

Recommended Research and Procurement Application Scenarios for 3-Bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide


Kinase Inhibitor SAR Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent enables modular diversification of the benzamide ring via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions, allowing a single procurement of this intermediate to generate a library of 3-aryl, 3-amino, or 3-alkynyl derivatives for kinase inhibitor SAR exploration [1]. The established DDR1 and CDK2 inhibitory activity of the pyrazolo[1,5-a]pyrimidine benzamide scaffold [2] provides a scientifically grounded rationale for employing this compound as a diversification-ready core in hit-to-lead campaigns targeting these or related kinases.

Co-Crystal Structure Determination with Kinase Targets Using Experimental Phasing

The bromine atom serves as an intrinsic anomalous scatterer for X-ray crystallography, enabling SAD or MAD phasing for co-crystal structures with kinase domains without requiring additional heavy-atom derivatization [3]. This has been demonstrated for the pyrazolo[1,5-a]pyrimidine class in the LCK kinase co-crystal structure PDB 3AD6 [4]. Structural biology groups can procure this compound for direct use in soaking or co-crystallization experiments with their kinase target of interest.

Property-Based Fragment Evolution and Lead Optimization Starting Point

With a molecular weight of 317.14 g/mol, XLogP3 of 1.9, and TPSA of 59.3 Ų, the compound occupies physicochemical property space between a typical fragment (MW < 300) and a lead-like molecule [5]. Its computed properties make it suitable as a starting point for structure-based lead optimization, where the 3-bromo position can be systematically varied while monitoring ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics [5]. The compound's properties differ substantially from smaller analogs such as the 4-fluoro variant (MW 256.24) , allowing teams to select the scaffold that best aligns with their target product profile property guidelines.

Halogen Bonding-Enabled Selectivity Engineering in Kinase Inhibitor Design

For kinase targets where a backbone carbonyl or other hydrogen bond acceptor is positioned appropriately in the binding site (~2.8–3.2 Å from the meta position of a bound benzamide), the 3-bromo substituent may engage in a stabilizing halogen bonding interaction (estimated ~1–3 kcal/mol) [6]. This interaction geometry is distinct from the hydrogen bonding or hydrophobic packing achievable with methyl, fluoro, or unsubstituted analogs, offering a design rationale for achieving selectivity within kinase subfamilies. The precedent of 3-halogenated benzamides as potent Bcr-Abl inhibitors supports this strategy .

Quote Request

Request a Quote for 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.